molecular formula C23H26N4O3S2 B2971022 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 681158-49-6

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2971022
CAS No.: 681158-49-6
M. Wt: 470.61
InChI Key: RTASVFHXRGLBHT-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a synthetic small molecule featuring a piperazine core linked to two distinct pharmacophoric groups: a benzo[d]thiazole moiety and a 4-(piperidin-1-ylsulfonyl)phenyl substituent. The benzo[d]thiazole ring is a heterocyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding . The piperidin-1-ylsulfonyl group introduces a sulfonamide functionality, which often enhances solubility and target affinity .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c28-22(18-8-10-19(11-9-18)32(29,30)27-12-4-1-5-13-27)25-14-16-26(17-15-25)23-24-20-6-2-3-7-21(20)31-23/h2-3,6-11H,1,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTASVFHXRGLBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula for this compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S with a molecular weight of approximately 372.5 g/mol. The structure incorporates a benzothiazole moiety, a piperazine ring, and a piperidinylsulfonyl phenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2SC_{19}H_{20}N_{4}O_{2}S
Molecular Weight372.5 g/mol
StructureStructure

Antitumor Activity

Research has shown that compounds containing the benzothiazole and piperazine moieties exhibit significant antitumor activity. For instance, derivatives of thiazoles have been documented to inhibit cancer cell growth across various human cancer cell lines. The compound under discussion has been linked to the inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a mechanism that could interfere with tumor proliferation .

Antimicrobial Activity

The compound also displays potential antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further research in antimicrobial drug development. The presence of electron-donating groups in its structure enhances its activity against specific pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Oncogenic Pathways : It has been shown to inhibit pathways associated with oncogenesis, such as those involving Ras proteins.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating the efficacy of similar thiazole derivatives found that compounds with structural similarities exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin. This indicates a promising avenue for developing new antitumor agents .
  • Antimicrobial Testing : In another study, derivatives were tested against common bacterial strains, showing comparable efficacy to standard antibiotics such as norfloxacin .
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the piperazine and piperidinyl groups can enhance biological activity. For example, the introduction of methyl substituents on the phenyl ring was shown to increase cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperazine-methanone scaffold is a common structural motif in drug discovery. Below, the target compound is compared to analogs from the evidence, focusing on substituent variations and inferred pharmacological implications.

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

  • Structural Differences :
    • R1 : Thiophen-2-yl (aromatic sulfur-containing ring) vs. benzo[d]thiazol-2-yl (nitrogen- and sulfur-containing bicyclic system).
    • R2 : 4-(Trifluoromethyl)phenyl (electron-withdrawing CF₃ group) vs. 4-(piperidin-1-ylsulfonyl)phenyl (sulfonamide group).
  • Inferred Activity :
    • The trifluoromethyl group in Compound 21 likely enhances metabolic stability and lipophilicity, favoring CNS penetration. In contrast, the sulfonamide group in the target compound may improve aqueous solubility and hydrogen-bonding interactions with targets like kinases or GPCRs .

4-(4-Aminobenzoyl)piperazin-1-ylmethanone ()

  • Structural Differences: R1: Furan-2-yl (oxygen-containing heterocycle) vs. benzo[d]thiazol-2-yl. R2: 4-Aminobenzoyl (electron-rich amine and carbonyl) vs. sulfonamide-linked piperidine.
  • Inferred Activity: The furan ring’s lower aromaticity compared to benzo[d]thiazole may reduce π-π stacking interactions with hydrophobic protein pockets. The aminobenzoyl group could facilitate covalent binding or serve as a hydrogen-bond donor, suggesting applications in anticancer or antimicrobial therapies .

1H-Benzo[d]imidazol-2-yl Derivatives ()

  • Structural Differences :
    • R1 : Benzo[d]imidazol-2-yl (two nitrogen atoms in bicyclic system) vs. benzo[d]thiazol-2-yl.
    • R2 : Complex substituents (e.g., pyridin-2-yl and methoxybenzyl groups) vs. sulfonamide-piperidine.
  • Inferred Activity :
    • Benzo[d]imidazole derivatives in are dual histamine H1/H4 receptor ligands. The benzo[d]thiazole variant may exhibit divergent receptor selectivity due to altered electronic properties and steric bulk .

Key Research Findings and Limitations

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., CF₃, sulfonamide) improve target affinity and solubility, while heterocyclic R1 groups dictate receptor selectivity .
  • Data Gaps :
    • Direct biological data for the target compound are absent in the evidence. Inferences rely on structural analogs and established structure-activity relationship (SAR) principles .
  • Synthetic Challenges :
    • The sulfonamide group in the target compound may require specialized coupling reagents, as seen in ’s use of SnCl₂ for nitro-group reduction .

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